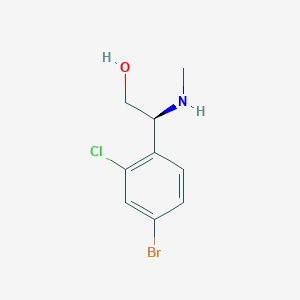
(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of both bromine and chlorine atoms on the phenyl ring, along with the methylamino and hydroxyl groups, suggests that this compound could exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Halogenation: Introduction of bromine and chlorine atoms onto the phenyl ring.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the desired stereochemistry.
Amination: Introduction of the methylamino group.
Hydroxylation: Introduction of the hydroxyl group.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with specific biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use as a therapeutic agent for specific diseases.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Possible application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL may involve interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms and the chiral center may influence its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-OL
- (S)-2-(4-Chloro-2-fluorophenyl)-2-(methylamino)ethan-1-OL
- (S)-2-(4-Bromo-2-chlorophenyl)-2-(ethylamino)ethan-1-OL
Uniqueness
The unique combination of bromine and chlorine atoms on the phenyl ring, along with the specific stereochemistry, distinguishes (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL from other similar compounds. This uniqueness may result in distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(2S)-2-(4-bromo-2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1 |
InChI Key |
SDZYYUFSHKPWGO-SECBINFHSA-N |
Isomeric SMILES |
CN[C@H](CO)C1=C(C=C(C=C1)Br)Cl |
Canonical SMILES |
CNC(CO)C1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















